![molecular formula C18H22N4O3S B5589352 N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5589352.png)
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridine derivatives often involves cyclization reactions, starting from aminopyridines and incorporating different functional groups through various synthetic routes. The construction of the imidazo ring can involve steps like tosylation, treatment with acetamides, and the use of Horner−Emmons reagents for the incorporation of specific substituents. These processes are stereospecific, leading exclusively to desired isomers without the need for further separation methods in some cases (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-c]pyridine derivatives is confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. Crystallographic studies, including X-ray diffraction, are employed to determine the detailed three-dimensional arrangements of atoms within these molecules. Density functional theory (DFT) calculations can further validate the experimental data, providing insights into the electronic structure and reactivity of these compounds (Yu-Mei Qin et al., 2019).
properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-18(19-10-13-7-9-26(24,25)12-13)22-8-6-15-16(11-22)21-17(20-15)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTFYCWUWQXUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)N2CCC3=C(C2)NC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide |
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